molecular formula C26H50 B14565860 Hexacos-1-yne CAS No. 61847-86-7

Hexacos-1-yne

Cat. No.: B14565860
CAS No.: 61847-86-7
M. Wt: 362.7 g/mol
InChI Key: XJOQNDHCYRZZBQ-UHFFFAOYSA-N
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Description

Hexacos-1-yne is a long-chain terminal alkyne with the molecular formula C₂₆H₅₀, characterized by a triple bond at the first carbon atom. This structure aligns with standard IUPAC nomenclature rules for organic compounds, where "hexacos" indicates a 26-carbon parent chain and the "-1-yne" suffix denotes the triple bond's position . As a terminal alkyne, this compound is a valuable building block in synthetic organic chemistry. Its primary research value lies in its ability to participate in metal-catalyzed coupling reactions, such as the Sonogashira reaction, which is widely used to form carbon-carbon bonds and create conjugated molecular architectures. This makes it a compound of interest for materials science, particularly in the development of novel polymers and organic electronic materials. Furthermore, long-chain alkynes can serve as precursors for generating surface-functionalized nanoparticles or for use in click chemistry applications to create complex macromolecules for biological studies. The physical properties of this long-chain hydrocarbon, such as its high hydrophobicity, may also make it suitable for studies involving lipid membranes, organic self-assembly, or as a standard in analytical chemistry. This product is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

61847-86-7

Molecular Formula

C26H50

Molecular Weight

362.7 g/mol

IUPAC Name

hexacos-1-yne

InChI

InChI=1S/C26H50/c1-3-5-7-9-11-13-15-17-19-21-23-25-26-24-22-20-18-16-14-12-10-8-6-4-2/h1H,4-26H2,2H3

InChI Key

XJOQNDHCYRZZBQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCC#C

Origin of Product

United States

Preparation Methods

Reaction Mechanism and General Procedure

The most classical method for alkyne synthesis involves double dehydrohalogenation of vicinal dihalides (1,2-dihaloalkanes) using strong bases such as sodium amide (NaNH2) or potassium hydroxide (KOH). For hexacos-1-yne, the precursor would be 1,2-dibromohexacosane (C26H52Br2). The reaction proceeds via two consecutive E2 elimination steps:

  • First Elimination : The base abstracts a β-hydrogen, forming a double bond and ejecting one equivalent of hydrogen halide (HX).
  • Second Elimination : A second β-hydrogen is abstracted, leading to triple bond formation and the release of another HX molecule.

The overall reaction is:
$$
\text{C}{26}\text{H}{52}\text{Br}2 + 2 \text{NaNH}2 \rightarrow \text{C}{26}\text{H}{50} + 2 \text{NaBr} + 2 \text{NH}_3
$$

Alkylation of Acetylide Ions

Nucleophilic Substitution Strategy

Terminal alkynes like this compound can be synthesized by alkylating acetylide ions with primary alkyl halides. For example, sodium acetylide (HC≡CNa) reacts with 1-bromotetracosane (C24H49Br) in anhydrous conditions:
$$
\text{HC≡CNa} + \text{BrC}{24}\text{H}{49} \rightarrow \text{HC≡CC}{24}\text{H}{49} + \text{NaBr}
$$
This method is advantageous for its simplicity and compatibility with long-chain alkyl halides.

Comparative Analysis of Methods

Parameter Dehydrohalogenation Acetylide Alkylation
Precursor Complexity Requires 1,2-dibromohexacosane Requires 1-bromotetracosane
Reaction Time 24–48 hours 12–24 hours
Yield 40–60% 50–70%
Byproducts Alkenes, unreacted dihalides Alkynes with internal triple bonds
Industrial Scalability Limited due to precursor synthesis More feasible with optimized halide production

Mechanistic Insights and Side Reactions

Steric Hindrance in Long-Chain Systems

The 26-carbon chain in this compound introduces significant steric hindrance, which slows both dehydrohalogenation and alkylation. In dehydrohalogenation, the bulky chain impedes base access to β-hydrogens, necessitating higher temperatures. In alkylation, the long alkyl halide may adopt conformations that shield the electrophilic carbon from the acetylide nucleophile.

Competing Elimination in Alkylation

When using sodium acetylide, the strong basicity of the reagent can lead to unintended elimination reactions, producing alkenes instead of alkynes. This is mitigated by:

  • Using lithium acetylide, which is less basic.
  • Lowering reaction temperatures to –78°C (in dry ice/acetone baths).

Applications in Organic Synthesis

This compound’s terminal alkyne group makes it a key reagent in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. For example, it reacts with azides to form 1,4-disubstituted triazoles, as demonstrated in the synthesis of α-galactosylceramide analogs:
$$
\text{HC≡CC}{24}\text{H}{49} + \text{R-N}_3 \xrightarrow{\text{Cu(I)}} \text{Triazole product} $$ This reaction is critical for creating glycoconjugates with anti-inflammatory properties.

Chemical Reactions Analysis

Types of Reactions

Hexacos-1-yne undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include haloalkenes , geminal dihalides , and other substituted alkynes .

Scientific Research Applications

Hexacos-1-yne has several applications in scientific research:

Mechanism of Action

The mechanism of action of hexacos-1-yne involves its reactivity at the carbon-carbon triple bond . This bond can participate in various electrophilic addition reactions, where the triple bond acts as a nucleophile and reacts with electrophiles such as hydrogen halides . The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares Hexacos-1-yne with its closest structural analogues: 1-Hexacosene (an alkene) and Hex-1-yne (a shorter alkyne).

Compound Molecular Formula Molecular Weight (g/mol) Physical State (25°C) Boiling Point Key Reactivity Traits
This compound C₂₆H₅₀ 362.68 (calculated) Solid (estimated) >300°C (estimated) Triple bond addition reactions
1-Hexacosene C₂₆H₅₂ 364.69 Solid ~250–300°C Less reactive (alkene-like addition)
Hex-1-yne C₆H₁₀ 82.14 Liquid 71–72°C Highly reactive, flammable

Key Observations :

  • Chain Length Effects : Longer carbon chains (e.g., C₂₆ vs. C₆) significantly increase molecular weight and intermolecular forces, leading to higher melting/boiling points and solid states at room temperature.
  • Alkynes generally undergo faster addition reactions (e.g., hydrogenation, halogenation) than alkenes due to the triple bond’s higher electron density .

Reactivity and Hazard Profile

  • Its stability under standard conditions is likely higher than shorter alkynes due to reduced vapor pressure.
  • 1-Hexacosene : As an alkene, it undergoes slower electrophilic additions (e.g., hydration, halogenation) compared to alkynes. Its hazards are dominated by physical properties (e.g., solid-state dust formation) rather than acute toxicity.
  • Hex-1-yne : Highly flammable (flash point: -21°C), with acute hazards including skin/eye irritation and respiratory risks. Requires stringent handling protocols (e.g., ventilation, flame avoidance).

Q & A

Basic Research Questions

Q. What established synthesis protocols exist for Hexacos-1-yne, and how can researchers optimize yield and purity?

  • Methodological Answer :

  • Begin with classical alkyne synthesis methods, such as dehydrohalogenation of vicinal dihalides or elimination reactions using strong bases (e.g., KOH/ethanol) .
  • Optimize catalyst selection (e.g., palladium or copper-based catalysts for Sonogashira coupling if applicable) and solvent systems (e.g., THF or DMF for solubility) .
  • Purify via fractional distillation or column chromatography, and confirm purity using GC-MS or HPLC .
  • Document reaction conditions (temperature, time, stoichiometry) systematically to identify yield-purity trade-offs .

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?

  • Methodological Answer :

  • FTIR : Confirm alkyne C≡C stretching vibrations (~2100–2260 cm⁻¹) and absence of sp³ C-H peaks .
  • NMR : Analyze ¹³C NMR for the terminal alkyne carbon (δ ~70–100 ppm) and ¹H NMR for protons adjacent to the triple bond .
  • GC-MS : Verify molecular ion peak (m/z 350 for C₂₆H₅₀) and fragmentation patterns .
  • Cross-reference data with literature spectra to validate assignments .

Q. How should researchers design experiments to investigate this compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Select catalysts (e.g., Pd/Cu systems) and ligands (e.g., PPh₃) compatible with long-chain alkynes .
  • Test reaction conditions (temperature, solvent polarity, substrate ratios) using design-of-experiments (DoE) frameworks .
  • Monitor progress via TLC or in-situ IR spectroscopy, isolating products for characterization (e.g., XRD for crystalline derivatives) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR, IR) during this compound characterization be resolved?

  • Methodological Answer :

  • Perform comparative analysis with synthetic standards or computational predictions (e.g., DFT-simulated spectra) .
  • Use heteronuclear correlation experiments (e.g., HSQC, HMBC) to resolve ambiguous NMR signals .
  • Collaborate with specialized labs for high-field NMR or isotopic labeling studies to confirm assignments .

Q. What experimental strategies can study the thermal stability of this compound under varying conditions?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures under inert vs. oxidative atmospheres .
  • Differential Scanning Calorimetry (DSC) : Identify phase transitions or exothermic/endothermic events .
  • Conduct accelerated aging studies with controlled variables (humidity, light exposure) and statistical modeling (e.g., Arrhenius plots) .

Q. How can computational models predict this compound’s behavior in novel reaction environments?

  • Methodological Answer :

  • Use DFT calculations to simulate electronic structure, bond dissociation energies, and reaction pathways .
  • Validate models with experimental kinetics (e.g., rate constants for hydrogenation or cycloaddition reactions) .
  • Integrate machine learning to correlate molecular descriptors (e.g., HOMO-LUMO gaps) with reactivity trends .

Q. How can discrepancies between theoretical predictions and experimental outcomes in catalytic applications be addressed?

  • Methodological Answer :

  • Perform error analysis on computational parameters (e.g., basis sets, solvation models) .
  • Replicate experiments under strictly controlled conditions (e.g., glovebox for air-sensitive reactions) .
  • Publish negative results and iterative refinements to guide future studies .

Data Presentation and Reproducibility

Q. What are best practices for presenting this compound data in publications?

  • Include raw spectral data (e.g., NMR shifts, IR peaks) in supplementary materials, formatted as tables .
  • Use standardized nomenclature (IUPAC) and SI units for consistency .
  • Provide detailed experimental protocols for synthesis and characterization to ensure reproducibility .

Q. How should researchers handle large datasets from this compound studies?

  • Use appendices or supplementary files for raw data (e.g., TGA thermograms, chromatograms) .
  • Apply statistical tools (e.g., ANOVA for thermal stability studies) and visualize trends via graphs (e.g., Arrhenius plots) .

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